![molecular formula C38H77O9P B1251893 Mannosyl-1beta-phosphomycoketide C32](/img/structure/B1251893.png)
Mannosyl-1beta-phosphomycoketide C32
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Overview
Description
Beta-D-mannosyl C32-phosphomycoketide is a mannose phosphate consisting of beta-D-mannose having a (4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl)phosphate group at position 1. It is a mannose phosphate and a beta-D-mannosyl 4,8,12,16,20-pentamethylheptacosyl phosphate. It is a conjugate acid of a beta-D-mannosyl C32-phosphomycoketide(1-).
Scientific Research Applications
1. Antigenic Properties and T-Cell Activation
β-D-mannosyl phosphomycoketide (C32-MPM) is a glycolipid found in Mycobacterium tuberculosis cell walls, known for its potent antigenic properties, activating T-cells when presented by the CD1c protein. This highlights its importance in the immune response against tuberculosis (Li et al., 2013).
2. Stereocontrolled Synthesis
Research has focused on the stereocontrolled synthesis of C32-MPM, essential for understanding its structure and potential applications. The synthesis involves stereocontrolled approaches for assembling its oligoisoprenoid chain, indicating potential applications in creating similar natural products (Li & Piccirilli, 2013).
3. Structural Analysis and CD1c Binding
CD1c presentation of synthetic glycolipid antigens, including C32-MPM, has been studied to understand how molecular features of these antigens influence T-cell responses. The studies show that T-cell responses require specific structural elements in these antigens, highlighting their potential for vaccine development (de Jong et al., 2007).
4. Novel Biosynthetic Mechanisms
C32-MPM's biosynthesis involves novel polyketide synthase (PKS) mechanisms, with the PKS12 protein playing a key role. Understanding these mechanisms can offer insights into the biosynthesis of mycobacterial virulent lipids, providing new avenues for drug discovery (Chopra et al., 2008).
5. Potential for Synthetic Antigen Development
Research has also focused on creating hydrolysis-resistant variants of C32-MPM that retain antigenicity. This is crucial for developing stable and effective antigens for tuberculosis vaccines or diagnostic tests (Reijneveld et al., 2021).
properties
Molecular Formula |
C38H77O9P |
---|---|
Molecular Weight |
709 g/mol |
IUPAC Name |
[(4S,8S,12S,16S,20S)-4,8,12,16,20-pentamethylheptacosyl] [(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C38H77O9P/c1-7-8-9-10-11-17-29(2)18-12-19-30(3)20-13-21-31(4)22-14-23-32(5)24-15-25-33(6)26-16-27-45-48(43,44)47-38-37(42)36(41)35(40)34(28-39)46-38/h29-42H,7-28H2,1-6H3,(H,43,44)/t29-,30-,31-,32-,33-,34+,35+,36-,37-,38-/m0/s1 |
InChI Key |
BWDAWKXFHWFXEQ-RIEBCBCMSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCOP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)CCCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O |
synonyms |
eta-D-mannosyl phosphomycoketide C32-MPM cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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